4-[Chloromethyl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine
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Overview
Description
4-[Chloromethyl-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy]phosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethyl-piperidine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple piperidine rings and a chloromethyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Chloromethyl-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy]phosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethyl-piperidine involves multiple steps, starting from the preparation of the piperidine rings. The reaction typically involves the chloromethylation of 1-hydroxy-2,2,6,6-tetramethyl-4-piperidone, followed by phosphorylation and subsequent hydroxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to achieve the required product quality.
Chemical Reactions Analysis
Types of Reactions
4-[Chloromethyl-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy]phosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethyl-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions typically require controlled temperatures and pH conditions to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperidine compounds.
Scientific Research Applications
4-[Chloromethyl-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy]phosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethyl-piperidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Chloromethyl-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy]phosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethyl-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-2,2,6,6-tetramethyl-4-piperidone: A precursor in the synthesis of the compound.
4-Chloromethyl-2,2,6,6-tetramethylpiperidine: Shares structural similarities but lacks the phosphoryl and hydroxyl groups.
Uniqueness
The uniqueness of 4-[Chloromethyl-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy]phosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethyl-piperidine lies in its multifunctional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
52814-00-3 |
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Molecular Formula |
C19H38ClN2O5P |
Molecular Weight |
440.9 g/mol |
IUPAC Name |
4-[chloromethyl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C19H38ClN2O5P/c1-16(2)9-14(10-17(3,4)21(16)23)26-28(25,13-20)27-15-11-18(5,6)22(24)19(7,8)12-15/h14-15,23-24H,9-13H2,1-8H3 |
InChI Key |
KQFJSUWTVBRWMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)OP(=O)(CCl)OC2CC(N(C(C2)(C)C)O)(C)C)C |
Origin of Product |
United States |
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